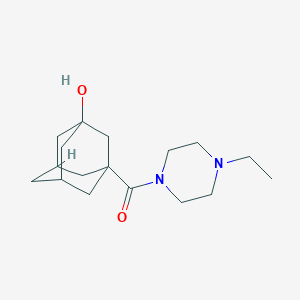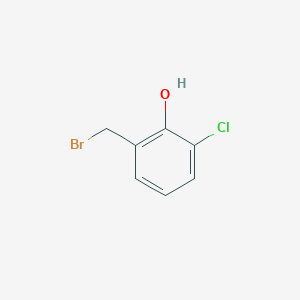
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is an organic compound that features a benzodioxin ring fused with an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction where the benzodioxin ring is reacted with ethylene oxide in the presence of a magnesium halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for receptor studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique structural properties make it valuable for creating materials with specific characteristics.
作用機序
The mechanism of action of (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-1-ol
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)butan-1-ol
Uniqueness
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the benzodioxin ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C10H12O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10-11H,6H2,1H3/t7-,10?/m0/s1 |
InChIキー |
BWBUOEGIFALLRE-BYDSUWOYSA-N |
異性体SMILES |
C[C@@H](C1COC2=CC=CC=C2O1)O |
正規SMILES |
CC(C1COC2=CC=CC=C2O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)
![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)


![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)

![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)



![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
